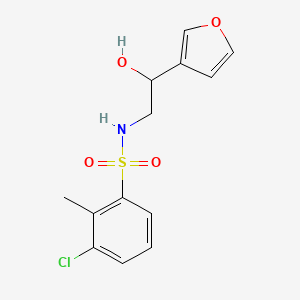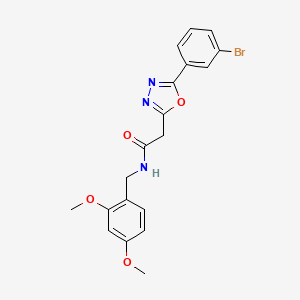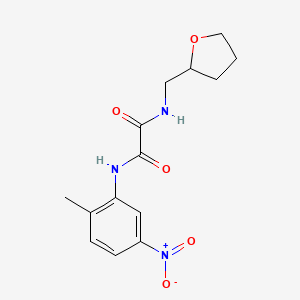![molecular formula C14H17N5O4 B2371435 6-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1787917-00-3](/img/structure/B2371435.png)
6-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes several functional groups and structural elements, including a 1,4-dioxa-8-azaspiro[4.5]decane moiety, a triazolopyrazinone moiety, and a carbonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the 1,4-dioxa-8-azaspiro[4.5]decane moiety can be synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile .Applications De Recherche Scientifique
Anticancer and Antidiabetic Applications
A study by Flefel et al. (2019) discusses the development of novel spirothiazolidine analogs showing significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Furthermore, some compounds exhibited higher therapeutic indices as both alpha-amylase and alpha-glucosidase inhibitors compared to the antidiabetic drug Acarbose, indicating potential antidiabetic applications Flefel et al., 2019.
Synthesis from Carbohydrates
Research by Martín et al. (1995) explored the synthesis of chiral spiroacetals from carbohydrates, demonstrating the versatility of carbohydrates as starting materials for producing complex spirocyclic structures. This method provides a pathway for the synthesis of various spiro compounds, potentially including derivatives similar to the chemical structure Martín et al., 1995.
Structural Elucidation of Antitubercular Drugs
A structural study by Richter et al. (2022) on BTZ043, an antitubercular drug candidate, elucidates the complex spirocyclic structure's conformational dynamics. This research highlights the importance of understanding the stereochemistry and conformations of spirocyclic compounds for their effective application in drug design Richter et al., 2022.
Antibacterial and Antifungal Activities
A study by Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, including spirocyclic compounds, to evaluate their antimicrobial activities. This research underscores the potential of spirocyclic compounds in developing new antimicrobial agents Hassan, 2013.
Propriétés
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-6-methyl-5H-triazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-9-8-19-11(12(20)15-9)10(16-17-19)13(21)18-4-2-14(3-5-18)22-6-7-23-14/h8H,2-7H2,1H3,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRXQXYQNRDFHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)N3CCC4(CC3)OCCO4)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(E)-2-(2-Ethoxy-phenyl)-vinyl]-1H-quinoxalin-2-one](/img/structure/B2371352.png)
![N-(4-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2371353.png)
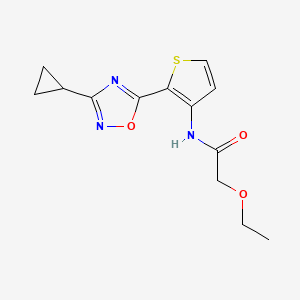

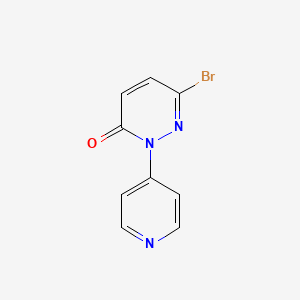
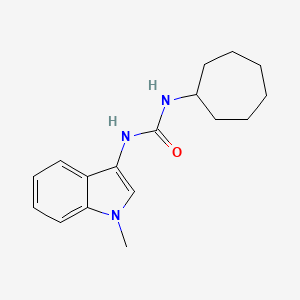
![Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate](/img/structure/B2371360.png)
![2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide](/img/structure/B2371363.png)
![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2371364.png)
![methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate](/img/structure/B2371365.png)
